Trioctyl ammonium chloride
Overview
Description
Trioctyl ammonium chloride, also known as methyl this compound, is a halogenated quaternary ammonium salt. It is a viscous liquid that ranges in color from colorless to pale orange and has an ammoniacal odor. This compound is partially insoluble in water but soluble in organic solvents like chloroform and hexanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctyl ammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs in an autoclave with ethanol as the solvent. The reaction conditions include a temperature of 170°C and a reaction time of 8 hours .
Industrial Production Methods
In industrial settings, this compound is produced by mixing trioctylamine with methyl chloride in the presence of ethanol. The mixture is then subjected to high pressure and temperature in an autoclave. After the reaction, the product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Trioctyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can act as a phase-transfer catalyst in substitution reactions, facilitating the transfer of anions from the aqueous phase to the organic phase.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can influence these reactions when used as a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product is typically an alkylated compound .
Scientific Research Applications
Trioctyl ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
Trioctyl ammonium chloride acts primarily as a phase-transfer catalyst. It facilitates the transfer of anions from the aqueous phase to the organic phase, thereby accelerating reactions that would otherwise proceed slowly. The compound adsorbs onto the surface of reactants, increasing their reactivity . In corrosion inhibition, it forms a protective film on the metal surface, preventing corrosion through an adsorption mechanism .
Comparison with Similar Compounds
Similar Compounds
Benzyl Trimethyl Ammonium Chloride: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetra-n-butyl Ammonium Chloride: Commonly used in organic synthesis for similar applications.
Cetyl Trimethyl Ammonium Chloride: Used in various industrial processes, including as a surfactant.
Uniqueness
Trioctyl ammonium chloride is unique due to its high efficiency as a phase-transfer catalyst and its ability to facilitate reactions under mild conditions. Its long alkyl chains provide greater solubility in organic solvents, making it more versatile compared to other quaternary ammonium salts .
Properties
IUPAC Name |
trioctylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOXUFUXZORBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188-95-0 | |
Record name | Trioctylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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